An In-depth Technical Guide to 1-hexadecyl-1H-indole-2,3-dione
An In-depth Technical Guide to 1-hexadecyl-1H-indole-2,3-dione
This technical guide provides a comprehensive overview of 1-hexadecyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, and known biological activities of the broader class of N-alkylated isatins.
Nomenclature and Chemical Identity
The compound with the chemical structure of a hexadecyl group attached to the nitrogen at position 1 of the 1H-indole-2,3-dione core is formally named according to IUPAC nomenclature.
IUPAC Name: 1-hexadecyl-1H-indole-2,3-dione
Synonyms: 1-hexadecylisatin
Physicochemical Properties
A summary of the key physicochemical properties of 1-hexadecyl-1H-indole-2,3-dione is presented in the table below. It is important to note that while some data is specific to this compound, other values are derived from structurally analogous compounds due to limited availability of specific experimental data.
| Property | Value | Source |
| Molecular Formula | C24H37NO2 | [1] |
| Molar Mass | 371.56 g/mol | [1] |
| CAS Number | 28035-35-0 | [2] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of 1-hexadecyl-1H-indole-2,3-dione
The synthesis of 1-hexadecyl-1H-indole-2,3-dione is typically achieved through the N-alkylation of the isatin core.[3] This process involves the deprotonation of the nitrogen atom at position 1, followed by nucleophilic substitution with an appropriate alkylating agent, in this case, a 1-halo-hexadecane. Modern synthetic approaches often utilize microwave irradiation to enhance reaction rates and yields.[3]
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin
This protocol describes a general method for the N-alkylation of isatin that can be adapted for the synthesis of 1-hexadecyl-1H-indole-2,3-dione.
Materials:
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Isatin (1H-indole-2,3-dione)
-
1-Bromohexadecane (or 1-iodohexadecane)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
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N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
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Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO4)
-
Silica gel for chromatography
Procedure:
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In a microwave-safe reaction vessel, combine isatin (1 equivalent), 1-bromohexadecane (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a few drops of DMF or NMP to the mixture.
-
Seal the vessel and place it in a household or laboratory microwave oven.
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Irradiate the mixture at a suitable power level and for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Reaction times are typically significantly shorter than conventional heating methods.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 1-hexadecyl-1H-indole-2,3-dione.[4]
Synthesis Workflow
Biological Activities and Mechanism of Action
Isatin and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] The introduction of an N-alkyl substituent can significantly modulate these activities.[7]
Antibacterial Activity
N-alkylated isatin derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2] The lipophilicity conferred by the alkyl chain is believed to play a crucial role in the antibacterial potency.
The antibacterial activity of 1-hexadecyl-1H-indole-2,3-dione can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Test compound (1-hexadecyl-1H-indole-2,3-dione)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., amoxicillin) for positive control
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core.
While the exact mechanism of antibacterial action for all isatin derivatives is not fully elucidated, one proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic alkyl chain is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to membrane destabilization and cell death.
References
- 1. chembk.com [chembk.com]
- 2. Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
